(3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

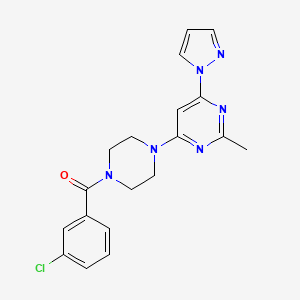

The compound (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone features a piperazine core linked to a 3-chlorophenyl group via a ketone bridge and a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl substituent. This structure combines three pharmacologically relevant motifs:

- Piperazine: A versatile scaffold known for modulating receptor affinity (e.g., serotonin, dopamine) in CNS-targeting drugs.

- 3-Chlorophenyl: Enhances lipophilicity and influences binding interactions through halogen bonding.

- Pyrimidine-Pyrazole Hybrid: The pyrimidine ring with a pyrazole substituent may contribute to hydrogen bonding and π-π stacking, critical for target engagement.

Properties

IUPAC Name |

(3-chlorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-14-22-17(13-18(23-14)26-7-3-6-21-26)24-8-10-25(11-9-24)19(27)15-4-2-5-16(20)12-15/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSWTIUOJPSJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125241 | |

| Record name | (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170363-39-9 | |

| Record name | (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170363-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of steps involving the coupling of various precursors under specific conditions. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with 4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is often maintained at a controlled temperature to ensure the efficient formation of the desired product. Purification is typically done through column chromatography to isolate the compound in high purity.

Industrial Production Methods: Scaling up the synthesis for industrial purposes involves optimization of the reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors can be employed to ensure consistent production rates and quality control. Additionally, the use of greener solvents and catalysts is explored to adhere to environmental regulations and sustainability practices.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound may undergo oxidative reactions, leading to the formation of various oxidized derivatives, which can further be studied for potential biological activity.

Reduction: The reduction of the carbonyl group within its structure can yield alcohol derivatives.

Substitution: Halogen exchange reactions can be performed on the 3-chlorophenyl ring to introduce different substituents, altering the compound's physical and chemical properties.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reactions: Nucleophilic aromatic substitution using reagents like sodium methoxide

Major Products Formed:

Oxidized derivatives

Reduced alcohol forms

Substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. The combination of the piperazine and pyrazole-pyrimidine structures has been linked to various pharmacological activities:

- Antitumor Activity : Several studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For example, similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties .

- Anti-inflammatory Effects : Research has demonstrated that piperazine derivatives can exhibit anti-inflammatory effects. The presence of the chlorophenyl group may enhance these properties by improving the compound's ability to penetrate biological membranes .

Neuroscience

Due to the piperazine component, this compound may have applications in neuroscience:

- Neurotransmitter Modulation : Piperazine derivatives are known to interact with serotonin and dopamine receptors. This interaction could potentially lead to applications in treating psychiatric disorders or neurodegenerative diseases .

Drug Design

The structural complexity of this compound makes it a valuable candidate in drug design:

- Lead Compound Development : The unique combination of functional groups allows for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological profile .

Case Studies

Several studies have investigated similar compounds with promising results:

Mechanism of Action

The mechanism by which this compound exerts its effects is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyrazole moiety play crucial roles in binding to these targets, modulating their activity, and leading to desired biological outcomes. Pathways involved can include inhibition or activation of enzymatic processes, receptor modulation, or interference with cellular signaling.

Comparison with Similar Compounds

Structural and Functional Analysis

- Piperazine vs. Piperidine: The target compound’s piperazine moiety (vs.

- Halogen Substitution : The 3-chlorophenyl group (target) vs. 4-trifluoromethylphenyl () or methanesulfonylphenyl () alters lipophilicity and electronic effects, impacting membrane permeability and target binding.

- Heterocyclic Core : Pyrimidine (target) vs. pyridazine () or pyrazolo[3,4-d]pyrimidine () influences aromatic stacking and solubility. Pyridazine’s reduced basicity may lower CNS penetration compared to pyrimidine .

- Substituent Effects: The pyrazole in the target compound (vs.

Biological Activity

The compound (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone , also referred to as a pyrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 404.5 g/mol. Its structure includes a piperazine ring substituted with a 3-chlorophenyl group and a pyrazole-pyrimidine moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit key pathways involved in cancer cell proliferation:

- BRAF(V600E) Inhibition : Pyrazole derivatives have been shown to inhibit the BRAF(V600E) mutation, which is prevalent in various cancers. This inhibition is crucial for developing targeted therapies for melanoma and other malignancies .

- Mechanism of Action : The compound's mechanism may involve interference with receptor tyrosine kinases and modulation of cell signaling pathways associated with tumor growth and survival .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Inhibition of Cytokine Production : Studies have demonstrated that similar pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .

- Potential Applications : This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.

Antibacterial Activity

Emerging evidence suggests that pyrazole-based compounds possess antibacterial properties:

- Mechanism : The antibacterial action may be attributed to disrupting bacterial cell membranes, leading to cell lysis .

- Research Findings : In vitro studies have shown that certain pyrazole derivatives demonstrate effective inhibition against various pathogenic bacteria, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

Q & A

Q. What are the key considerations for optimizing the synthesis of (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

- Temperature : Pyrazole and pyrimidine coupling reactions often proceed at 80–120°C, while piperazine substitutions may require milder conditions (40–60°C) to avoid decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in piperazine intermediates, while ethanol or THF is preferred for cyclization steps .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in pyrimidine-pyrazole systems .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: Combined spectroscopic and computational approaches are critical:

- NMR Analysis :

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions with <2 ppm error .

- X-ray Crystallography : Resolves piperazine-pyrimidine dihedral angles (e.g., 45–60°) to validate stereochemistry .

Q. What are the common impurities observed during synthesis, and how are they addressed?

Methodological Answer: Impurities arise from incomplete reactions or side products:

- Unreacted Intermediates : Residual 3-chlorophenylpiperazine (detected via TLC, Rf = 0.3) is removed by acidic washes (1M HCl) .

- Oxidation Byproducts : Pyrazole N-oxides (m/z +16) form under aerobic conditions; inert atmosphere (N₂/Ar) minimizes this .

- Dimerization : Piperazine dimerization (m/z ~2× parent) is suppressed using excess coupling reagents (e.g., EDCI) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer: SAR requires systematic substituent variation and bioactivity assays:

- Variable Groups :

- Pyrazole Substituents : Replace 1H-pyrazol-1-yl with 1H-1,2,3-triazol-1-yl to assess π-stacking interactions .

- Piperazine Modifications : Introduce fluorophenyl or morpholine groups to probe steric effects .

- Assays :

Q. Table 1: SAR Trends for Analogous Compounds

| Substituent Modification | Bioactivity Change (vs. Parent) | Reference |

|---|---|---|

| Pyrazole → Triazole | ↑ Cytotoxicity (HeLa cells) | |

| Piperazine → Morpholine | ↓ Metabolic Clearance (RLM assay) | |

| 3-Cl → 3-F (Phenyl) | Improved CNS Penetration |

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

Methodological Answer: Discrepancies often stem from experimental variability:

- Solubility :

- Bioavailability :

- Formulation : Nanoemulsions (particle size <200 nm) improve oral absorption in rodent models .

- Metabolic Stability : Liver microsome assays (human vs. rodent) identify species-specific glucuronidation rates .

Q. How can computational methods predict the compound’s binding mode to target proteins?

Methodological Answer: Step 1: Molecular Docking

- Software : AutoDock Vina or Schrödinger Glide .

- Target Selection : Prioritize kinases (e.g., EGFR, BRAF) based on structural homology to pyrimidine-binding domains .

Q. Step 2: MD Simulations

- Conditions : 100 ns simulations in explicit solvent (TIP3P water) to assess binding pocket stability .

- Key Metrics : RMSD (<2 Å) and hydrogen bond occupancy (>50%) validate poses .

Q. Step 3: Free Energy Calculations

- MM/GBSA : Predict ΔG binding (kcal/mol) with <1.5 kcal/mol error vs. experimental IC₅₀ .

Data Analysis & Validation

Q. How are stability and degradation profiles analyzed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Photostability : Expose to UV light (ICH Q1B guidelines); quantify degradation products .

Q. Table 2: Stability Data for Analogous Compounds

| Condition | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|

| pH 7.4, 37°C | Piperazine hydrolysis | 48 | |

| UV Light (300–400 nm) | Pyrazole ring oxidation | 12 |

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

- Cancer Models :

- Xenografts : Subcutaneous implantation of HT-29 (colon cancer) with daily oral dosing (10–50 mg/kg) .

- PD Metrics : Tumor volume reduction (% vs. control) and Ki-67 immunohistochemistry .

- Neuroinflammatory Models :

- LPS-Induced Neuroinflammation : Intraperitoneal administration (5 mg/kg) with cytokine profiling (IL-6, TNF-α) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.